N-Methyl-3-(thiophen-3-yl)propan-1-amine, with the chemical formula and CAS Number 210552-07-1, is a compound characterized by the presence of a thiophene ring, which contributes to its unique properties. The molecule consists of a propanamine backbone with a methyl group attached to the nitrogen atom and a thiophene substituent at the third carbon position. This structure is significant as it influences both the chemical reactivity and biological activity of the compound.
The molecular weight of N-Methyl-3-(thiophen-3-yl)propan-1-amine is approximately 127.21 g/mol. It has a moderate log P value, indicating its potential for good membrane permeability, which is crucial for biological interactions. The compound is predicted to have high gastrointestinal absorption and is classified as a blood-brain barrier permeant, making it relevant in pharmacological contexts .
These reactions are essential for modifying the compound for various applications in medicinal chemistry and material science
N-Methyl-3-(thiophen-3-yl)propan-1-amine exhibits notable biological activities, primarily due to its structural similarity to other pharmacologically active compounds. It has been studied for its potential as a serotonin-norepinephrine reuptake inhibitor (SNRI), similar to duloxetine, which may suggest antidepressant properties. In animal studies, it has shown linear pharmacokinetics without significant alterations in blood pressure or heart rate, indicating a favorable safety profile . Additionally, the compound's ability to cross the blood-brain barrier enhances its relevance in neuropharmacology, potentially allowing it to influence central nervous system functions .
The synthesis of N-Methyl-3-(thiophen-3-yl)propan-1-amine typically involves several key steps:
This multi-step synthesis allows for the production of various derivatives by altering starting materials or reaction conditions .
N-Methyl-3-(thiophen-3-yl)propan-1-amine finds applications primarily in pharmaceutical research as a potential therapeutic agent due to its antidepressant-like properties. Its ability to inhibit serotonin and norepinephrine reuptake positions it as a candidate for treating mood disorders.
Moreover, due to its unique structural features, it may serve as a building block for synthesizing more complex molecules in drug discovery programs . Additionally, its properties may be exploited in materials science for developing organic electronics or sensors due to the conductive nature of thiophene derivatives .
Studies on N-Methyl-3-(thiophen-3-yl)propan-1-amine have focused on its interactions with neurotransmitter systems, particularly serotonin and norepinephrine pathways. Its role as an SNRI suggests that it may modulate synaptic transmission by inhibiting reuptake mechanisms, thus increasing neurotransmitter availability in synaptic clefts.
Additionally, research has indicated that this compound does not significantly affect cytochrome P450 enzymes responsible for drug metabolism, suggesting lower potential for drug-drug interactions compared to other compounds within its class .
N-Methyl-3-(thiophen-3-yl)propan-1-amine shares structural similarities with several other compounds that also contain thiophene rings or amine functionalities. Here are some comparable compounds:
Compound Name | CAS Number | Similarity Index |
---|---|---|
Thiophen-3-ylmethanamine hydrochloride | 115132-84-8 | 0.85 |
2-(Thiophen-3-yl)ethanamine hydrochloride | 34843-84-0 | 0.70 |
N,N-Diethylthiophene-3-carboxamide | 73540-75-7 | 0.66 |
(S)-N-methyl-N-(naphthalenyloxy)-propanamine | 959392-22-4 | Unique |
N-Methyl-3-(thiophen-3-yl)propan-1-amines' uniqueness lies in its specific combination of functional groups that enhance its pharmacological profile while maintaining favorable physical properties such as solubility and permeability. This makes it particularly interesting for further research in therapeutic applications compared to similar compounds that may lack these attributes .
The incorporation of thiophene moieties into amine-based pharmacophores represents a pivotal advancement in central nervous system (CNS) drug development. Early psychoactive compounds like duloxetine (a dual serotonin-norepinephrine reuptake inhibitor) demonstrated the therapeutic potential of thiophene-containing structures, with its molecular framework featuring a naphthalenyloxy-thiophene propanamine core. n-Methyl-3-(thiophen-3-yl)propan-1-amine shares structural homology with these agents while exhibiting distinct substitution patterns that influence receptor interaction profiles.
Thiophene's electronic and steric properties – arising from its aromatic sulfur heterocycle – enhance molecular interactions with monoamine transporters compared to purely phenyl-based analogs. This is evidenced by the development of ammoxetine, a thiophene-2-yl derivative showing potent serotonin-norepinephrine reuptake inhibition (SNRI) activity. The positional isomerism between ammoxetine's thiophen-2-yl group and the thiophen-3-yl substitution in n-methyl-3-(thiophen-3-yl)propan-1-amine creates distinct electronic distributions, impacting transporter binding affinities.
The progression from simple arylalkylamines to thiophene-integrated designs is documented through several key developments:
Comparative analysis of thiophene-containing amines (Table 1) highlights n-methyl-3-(thiophen-3-yl)propan-1-amine's structural distinctiveness:
Table 1: Structural comparison of thiophene-containing monoamine modulators
Compound | Thiophene Position | Amine Substituent | Molecular Target |
---|---|---|---|
Duloxetine | 3-yl | N-methyl | SERT, NET |
Ammoxetine | 2-yl | N-methyl | SERT, NET |
n-Methyl-3-(thiophen-3-yl)propan-1-amine | 3-yl | N-methyl | Under investigation |